2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include halogenation, acylation, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide include:
2-chloro-4,5-difluorobenzoic acid: An important intermediate in medicinal compounds and pesticides.
2-chloro-4,5-difluoro-N-[2-(2-phenylethylcarbamoyl)phenyl]benzamide: Another compound with similar structural features.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14ClF2NO2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-phenylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClF2NO2/c22-16-12-18(24)17(23)11-15(16)21(27)25-19-9-5-4-8-14(19)20(26)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,25,27) |
InChI Key |
FBHZJBLSFSBRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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